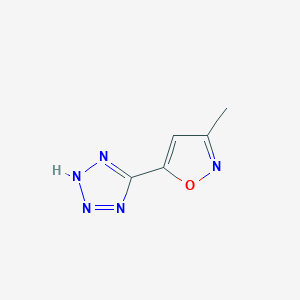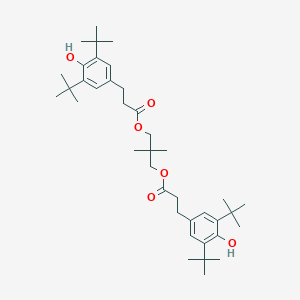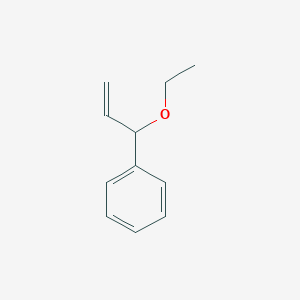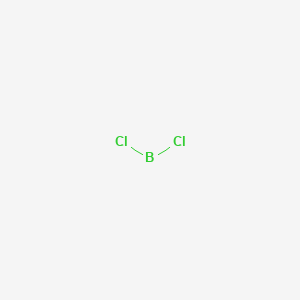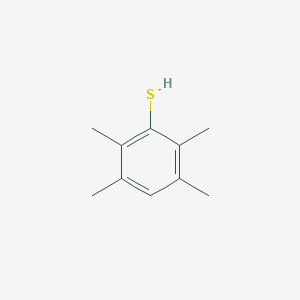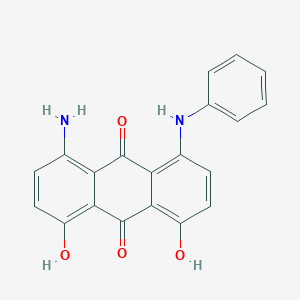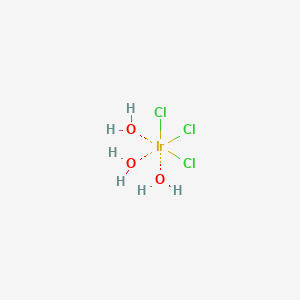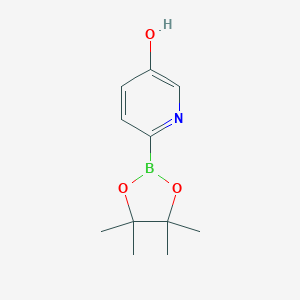
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol often involves substitution reactions and Suzuki reactions. One study reports the synthesis of related compounds by a three-step substitution reaction, confirmed through FTIR, NMR, and mass spectrometry, and also involves X-ray diffraction for crystallographic analysis (Huang et al., 2021).
Molecular Structure Analysis
The molecular structure of these compounds is typically determined using techniques like X-ray diffraction and density functional theory (DFT). For example, a study by Huang et al. (2021) used DFT to calculate the molecular structure, which was consistent with the crystal structures determined by X-ray diffraction. This study also explored the molecular electrostatic potential and frontier molecular orbitals using DFT, revealing some of the physicochemical properties of the compounds.
Chemical Reactions and Properties
Chemical reactivity and properties of such compounds are influenced by their molecular structure. The orientation of the dioxaborolane ring with respect to the pyridine ring and the bond angles of the BO2 group are key structural features that impact reactivity. The study by Sopková-de Oliveira Santos et al. (2003) compared the structure of a pyridin-2-ylboron derivative to its regioisomer and found differences in the orientation and bond angles, which affected their chemical reactivity (Sopková-de Oliveira Santos et al., 2003).
Physical Properties Analysis
The physical properties, such as the crystalline structure and vibrational spectral studies, are important for understanding the behavior of these compounds. Jin et al. (2023) studied the crystal structure of a similar compound through single crystal X-ray analysis, followed by DFT calculations for crystallographic and conformational analysis (Jin et al., 2023).
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
Synthesis and Crystallography : This compound has been synthesized and structurally analyzed using various techniques like FTIR, NMR spectroscopy, mass spectrometry, X-ray diffraction, and density functional theory (DFT). For example, derivatives of the compound were obtained through a three-step substitution reaction, with their structures confirmed by these methods. The molecular structures were further calculated using DFT and compared with X-ray diffraction values, revealing that the molecular structures optimized by DFT are consistent with the crystal structures determined by X-ray diffraction (Huang et al., 2021).
Conformational Analysis : Conformational and crystallographic analyses of these compounds have been performed, indicating the consistency of molecular structures from DFT calculations with those determined by single crystal X-ray diffraction. Molecular electrostatic potential and frontier molecular orbitals of these compounds were also investigated using DFT, revealing some of their physicochemical properties (Huang et al., 2021).
Role in Suzuki Coupling Reactions
Suzuki Coupling and Synthesis of Medicinal Compounds : The compound and its derivatives play a role in the Suzuki coupling reactions, which are pivotal in synthesizing medicinally important compounds. For instance, an optimized synthesis process involving the compound has been developed for 3-(hetero)aryl pyrazolo[1,5-a]pyridines, a class of compounds with significant medicinal relevance (Bethel et al., 2012).
Application in Organic Syntheses : This compound has been used in various organic syntheses, including the preparation of 3-pyridin-3-ylquinoline via Suzuki coupling (Li et al., 2005).
Polymer Synthesis and Properties
In Polymer Chemistry : The compound has applications in polymer chemistry, such as in the synthesis of deeply colored polymers containing pyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) units in the main chain. These polymers exhibit various properties like solubility in common organic solvents and distinct molecular weights (Welterlich et al., 2012).
Luminescent Properties in Copolymers : This compound is used in the synthesis of fluorene copolymers with DCM pendants, which exhibit luminescent properties. These copolymers show emission in both the main chain and DCM units and have potential applications in the field of photoluminescence (Cheon et al., 2005).
Propriétés
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO3/c1-10(2)11(3,4)16-12(15-10)9-6-5-8(14)7-13-9/h5-7,14H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPQXSAHAXDVRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590556 |
Source


|
| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol | |
CAS RN |
1310383-01-7 |
Source


|
| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

